molecular formula C6H11N3 B115065 4-Isopropyl-1H-pyrazol-3-amine CAS No. 151521-49-2

4-Isopropyl-1H-pyrazol-3-amine

Cat. No.: B115065
CAS No.: 151521-49-2
M. Wt: 125.17 g/mol
InChI Key: UQTLFNBARWAWIS-UHFFFAOYSA-N
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Description

4-Isopropyl-1H-pyrazol-3-amine is a heterocyclic organic compound with the molecular formula C6H11N3. It is a derivative of pyrazole, a five-membered ring containing two adjacent nitrogen atoms.

Scientific Research Applications

4-Isopropyl-1H-pyrazol-3-amine has several scientific research applications:

Safety and Hazards

The safety data sheet of 4-Isopropyl-1H-pyrazol-3-amine suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . It also recommends providing appropriate exhaust ventilation at places where dust is formed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatographic techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropyl-1H-pyrazol-3-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-propan-2-yl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-4(2)5-3-8-9-6(5)7/h3-4H,1-2H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTLFNBARWAWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597266
Record name 4-(Propan-2-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151521-49-2
Record name 4-(Propan-2-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Propan-2-yl)-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Next, 2-formyl-3-methylbutanenitrile 2 (9.97 g, 90 mmol), hydrazine hydrate (5.68 mL, 117 mmol) and glacial acetic acid (9.02 mL, 158 mmol) were dissolved in EtOH (250 mL) and the mixture was heated under reflux for 16 h. The reaction was then concentrated to approximately one third of the original volume. The residue was diluted with sat. NaHCO3 (100 mL) and the product extracted with CH2Cl2 (3×100 mL). The combined organic fractions were washed with brine, dried over MgSO4 and the solvent was removed in vacuum. Crude 4-isopropyl-1H-pyrazol-5-amine (3) was obtained as a yellow oil (7.17 g, 64%).
Quantity
9.97 g
Type
reactant
Reaction Step One
Quantity
5.68 mL
Type
reactant
Reaction Step One
Quantity
9.02 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Yield
64%

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